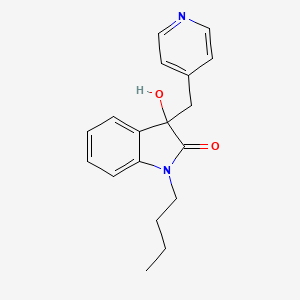
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BHPI is a derivative of indole, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can interact with various biological targets such as DNA, RNA, and proteins. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can induce DNA damage and inhibit DNA repair, which can lead to cell death. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and immune response. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and ease of synthesis. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. The limitations include its limited solubility in water and its potential to form aggregates, which can affect its biological activity.
Orientations Futures
There are several future directions for research on 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its biological activity and pharmacokinetic properties.
Méthodes De Synthèse
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-acetylpyridine and butylamine, followed by cyclization and oxidation to yield 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. The purity and yield of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been used as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics.
Propriétés
IUPAC Name |
1-butyl-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-3-12-20-16-7-5-4-6-15(16)18(22,17(20)21)13-14-8-10-19-11-9-14/h4-11,22H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKVVJGOQRSLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

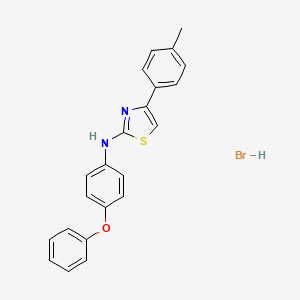
![1-[2-(allyloxy)benzyl]-2-methylpiperidine](/img/structure/B5194345.png)
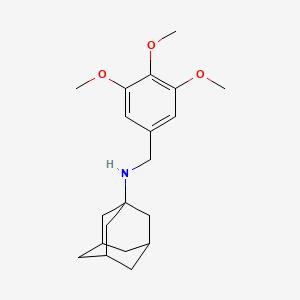
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5194357.png)
![N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)
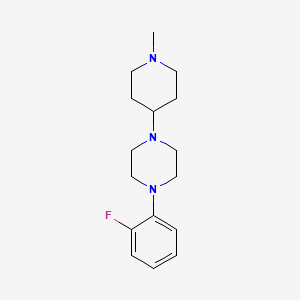
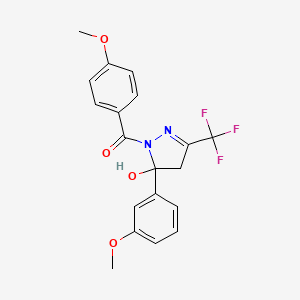
![2-amino-4-(2,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5194410.png)
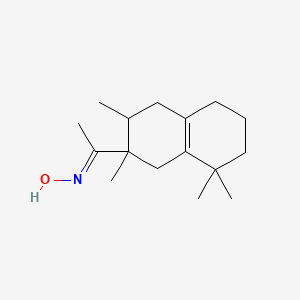
![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)